molecular formula C5H12ClNO B1180657 COAGULATION FACTOR VIIA, HUMAN CAS No. 102786-61-8

COAGULATION FACTOR VIIA, HUMAN

Cat. No. B1180657
CAS RN: 102786-61-8
InChI Key:
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Description

Coagulation Factor VIIa is a man-made protein produced to replicate the naturally occurring activated factor VII (factor VIIa) in the body . It plays a key role in the blood coagulation cascade. On injury, factor VIIa forms a complex with its allosteric regulator, tissue factor, and initiates blood clotting .


Synthesis Analysis

Factor VIIa is prepared from purified Human Factor VII using Human Factor XIIa. The Factor XIIa is removed using affinity chromatography. Purity is determined by SDS-PAGE .


Molecular Structure Analysis

Factor VIIa is a vitamin K-dependent glycoprotein consisting of 406 amino acid residues . It is a serine protease highly dependent for its procoagulant activity on tissue factor .


Chemical Reactions Analysis

The blood-coagulation cascade is initiated when cryptic tissue factor (TF) is expressed and exposed to circulating blood and binds plasma factor VIIa. The resulting factor VIIa–TF complex activates the serine protease zymogens factor IX and factor X .


Physical And Chemical Properties Analysis

Factor VII is a single-chain glycoprotein (Mr 50,000) that is synthesized in the liver and secreted into the blood as a zymogen composed of 406 amino acids .

Mechanism of Action

Target of Action

Coagulation Factor VIIa, a recombinant human coagulation Factor VII, primarily targets Tissue Factor (TF) . TF is a single-pass transmembrane glycoprotein that is exposed to circulating blood when there is vascular damage . The interaction between Factor VIIa and TF is crucial for the initiation of the coagulation cascade .

Mode of Action

Upon vascular injury, TF is released and interacts with Factor VII, resulting in the formation of the activated complex VIIa . This complex then activates coagulation factors in the cascade until a clot is formed . The Factor VIIa-TF complex activates the serine protease zymogens factor IX and factor X .

Biochemical Pathways

The primary biochemical pathway affected by Factor VIIa is the extrinsic clotting cascade . Factor VIIa, in complex with TF, activates Factor X to Factor Xa, as well as Factor IX to Factor IXa . Factor Xa, in complex with other factors, then converts prothrombin to thrombin, which leads to the formation of a hemostatic plug by converting fibrinogen to fibrin, thereby inducing local hemostasis .

Pharmacokinetics

The pharmacokinetics of Factor VIIa involves its synthesis in the liver and secretion into the bloodstream as an inactive proenzyme . During normal hemostasis, Factor VII is converted into activated coagulation Factor VIIa . The Factor VIIa-TF complex might also possess non-hemostatic, signaling properties .

Result of Action

The primary result of Factor VIIa action is the promotion of hemostasis by activating the extrinsic pathway of the coagulation cascade . This leads to the formation of a hemostatic plug, which is crucial for stopping bleeding . The use of Factor VIIa has been shown to be effective in the treatment of hemorrhagic complications in hemophilia A and B .

Action Environment

The action of Factor VIIa is highly dependent on the presence of TF, which is exposed to circulating blood upon vascular injury . The concentrations of Factor VIIa required for optimal hemostasis appear to suit the kinetics of a (partially) TF-independent generation of thrombin . The exposure of TF in diseased arteries has fostered investigation on the role of Factor VII in cardiovascular disease .

Safety and Hazards

Recombinant factor VIIa carries greater risks of thrombosis than other factor products in some settings, and clinicians must incorporate clinical judgment to balance the potential benefits of administration with this increased risk .

Future Directions

Researchers are still discovering the mechanisms by which rFVIIa promotes hemostatic clot formation . The exposure of TF in diseased arteries fostered investigation on the role of FVII in cardiovascular disease . These genotype-phenotype relationships are among the most extensively investigated in humans .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Coagulation Factor VIIa, Human involves the recombinant DNA technology. The gene encoding for human Factor VII is cloned and expressed in mammalian cells to produce the protein. The protein is then purified and activated to form Factor VIIa.", "Starting Materials": [ "Human Factor VII gene", "Mammalian cells", "Culture media", "Enzymes", "Buffers", "Purification resins" ], "Reaction": [ "Isolation of the human Factor VII gene from genomic DNA", "Insertion of the gene into a mammalian expression vector", "Transfection of the expression vector into mammalian cells", "Expression of the protein in the cells using culture media", "Purification of the protein using chromatography resins", "Activation of Factor VII to Factor VIIa using enzymes and buffers", "Final purification of Factor VIIa using chromatography resins" ] }

CAS RN

102786-61-8

Product Name

COAGULATION FACTOR VIIA, HUMAN

Molecular Formula

C5H12ClNO

Molecular Weight

0

Origin of Product

United States

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